TQS

Nicotinic Acetylcholine Receptors Allosteric Modulation Neuropharmacology

Researchers requiring sustained α7 nAChR currents often face rapid receptor desensitization that masks true functional responses. TQS (CAS 353483-92-8) is a prototypical Type II positive allosteric modulator that eliminates this limitation: - Potentiates agonist-evoked α7 nAChR currents without intrinsic agonist activity at ≤0.1 mM - Prevents and reverses receptor desensitization, enabling prolonged signaling and robust calcium flux - ≥98% purity by HPLC; white solid with full analytical documentation

Molecular Formula C22H20N2O2S
Molecular Weight 376.5 g/mol
Cat. No. B1662355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTQS
Synonyms3a,4,5,9b-Tetrahydro-4-(1-naphthalenyl)-3H-cyclopentan[c]quinoline-8-sulfonamide
Molecular FormulaC22H20N2O2S
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESC1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C22H20N2O2S/c23-27(25,26)15-11-12-21-20(13-15)17-8-4-10-19(17)22(24-21)18-9-3-6-14-5-1-2-7-16(14)18/h1-9,11-13,17,19,22,24H,10H2,(H2,23,25,26)
InChIKeySIZWDJIHABLBSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TQS Pharmacological Profile


TQS (4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide, CAS 353483-92-8) is a synthetic small molecule classified as a Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) [1]. It is not a P2X7 receptor antagonist, contrary to some ambiguous vendor annotations . The compound exhibits no intrinsic agonist activity at α7 nAChRs at concentrations up to 0.1 mM and potentiates agonist-evoked responses, dramatically reducing the rate of receptor desensitization [1]. Structurally, TQS features a fused cyclopentaquinoline core with a naphthalenyl substituent and a sulfonamide group, representing a chemotype distinct from other α7 PAMs like the benzamide derivative PNU-120596 . Analytical specifications from commercial suppliers indicate a typical purity of ≥98% by HPLC .

TQS Substitution Risks


Procurement of any α7 nAChR positive allosteric modulator without precise functional profiling introduces significant scientific and translational risk. PAMs are not functionally interchangeable; they are broadly categorized into Type I and Type II based on divergent effects on receptor desensitization kinetics and the resulting temporal profile of channel activation [1]. TQS is a prototypical Type II PAM, characterized by a unique ability to dramatically slow or nearly eliminate receptor desensitization and to reactivate desensitized channels, properties not shared by Type I PAMs [2]. Substituting TQS with a Type I PAM (e.g., 5-HI) or even another Type II PAM (e.g., PNU-120596) without rigorous cross-validation will fundamentally alter the net receptor signaling dynamics, the window of current potentiation, and the downstream calcium signaling profile [3]. Furthermore, TQS exhibits unique chemical liabilities, such as selective inhibition of α4β2 and α3β4 nAChR subtypes at high concentrations, that are not conserved across other α7 PAM chemotypes [4].

TQS Comparative Evidence Guide


Type II vs Type I PAM Classification

In a direct head-to-head comparison of structurally diverse α7 nAChR PAMs using two-electrode voltage clamp electrophysiology in Xenopus oocytes, TQS and PNU-120596 are classified as Type II PAMs, whereas 5-HI and genistein are Type I PAMs [1]. Both types potentiated peak currents evoked by 100 µM ACh, but the most critical distinction lies in the decay phase: Type II PAMs (TQS and PNU-120596) evoked a distinct, large, weakly decaying current following agonist removal, whereas Type I PAMs (5-HI and genistein) did not [2]. This demonstrates that TQS fundamentally alters the temporal pattern of α7 receptor activation in a manner not achievable with Type I modulators.

Nicotinic Acetylcholine Receptors Allosteric Modulation Neuropharmacology Receptor Desensitization

Reactivation of Desensitized Receptors

A key experimental finding that distinguishes Type II from Type I PAMs is the ability to reactivate α7 currents after the receptor has been desensitized by prolonged agonist exposure. In experiments with human α7 nAChRs expressed in oocytes, following desensitization by 1 mM ACh, application of TQS (10 µM) or the other Type II PAM PNU-120596 (10 µM) resulted in a robust reactivation of the current, while application of the Type I PAM 5-HI (100 µM) did not [1]. This provides direct quantitative and qualitative evidence that TQS possesses a unique functional capability among α7 modulators.

Receptor Desensitization Allosteric Modulation Electrophysiology Signal Transduction

Potentiation Potency at α7 nAChRs

The potency of TQS as an allosteric modulator has been established through concentration-response analysis. TQS potentiates ACh-evoked α7 nAChR currents with a pEC50 value of 5.5, corresponding to an EC50 of approximately 3.2 µM [1]. It displays no agonist activity at α7 receptors at concentrations up to 0.1 mM . While this is a class-level inference regarding its mechanism, the specific potency value is a key procurement metric for dose selection in in vitro assays.

Concentration-Response Allosteric Potentiation α7 nAChR Drug Potency

Off-Target nAChR Inhibition

A selectivity screen against other nAChR subtypes provides important context for experimental design. In HEK-293 cells expressing human α4β2 or α3β4 nAChRs, TQS (at an unspecified, likely high concentration) showed some inhibition of nicotine-evoked Ca2+ transients, an effect not seen with PNU-120596 [1]. In contrast, the Type I PAMs 5-HI and genistein also exhibited this inhibitory effect. This indicates that while TQS is an α7 PAM, it is not biologically inert at other subtypes and may exhibit inhibitory activity under certain conditions, which is a differentiating feature from PNU-120596.

Receptor Selectivity Off-Target Effects nAChR Subtypes Calcium Imaging

TQS Research Applications


Sustained α7 Activation in Electrophysiology

TQS is the preferred tool compound for any in vitro electrophysiology or calcium imaging assay where the primary experimental goal is to maintain a robust and prolonged α7 nAChR-mediated current. Its classification as a Type II PAM, with the unique ability to prevent and reverse receptor desensitization, makes it essential for generating sustained signals that are not achievable with Type I PAMs like 5-HI [1]. This property is critical for accurately modeling physiological conditions of tonic cholinergic signaling or for facilitating downstream signaling assays that require a persistent ion flux.

Rescuing Desensitized α7 Signaling

In cellular or tissue models where α7 nAChRs are hypothesized to be in a chronically desensitized state (e.g., following prolonged exposure to endogenous acetylcholine or exogenous agonists), TQS serves as a critical experimental tool. The demonstrated ability of TQS, but not Type I PAMs, to reactivate currents from desensitized receptors allows researchers to isolate and study the functional pool of receptors that would otherwise be silent [2]. This is particularly relevant in models of neurodegenerative or neuroinflammatory diseases where cholinergic tone is disrupted.

Mechanistic Comparator to PNU-120596

Given the observed inhibitory activity of TQS at high concentrations on α4β2 and α3β4 nAChR subtypes [3], it is a valuable comparator to the more selective Type II PAM, PNU-120596. A side-by-side comparison of these two agents in a complex system (e.g., primary neurons or brain slices expressing multiple nAChR subtypes) can help deconvolve whether an observed effect is driven by pure α7 potentiation (shared by both) or is influenced by off-target actions at other nAChR subtypes (unique to TQS). This comparative approach strengthens the mechanistic interpretation of pharmacological data.

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